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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)azetidine

hydrochloride

CAS No.: 7606-31-7

Cat. No.: B1469732 Get Quote

Executive Summary
3-(4-Chlorophenyl)azetidine hydrochloride (CAS: 7606-31-7) represents a critical scaffold in

modern medicinal chemistry, specifically within the class of constrained nitrogen heterocycles.

Unlike its five-membered (pyrrolidine) or six-membered (piperidine) analogs, the azetidine ring

offers a unique combination of high ring strain (~25 kcal/mol), lowered lipophilicity, and distinct

directional vectors for substituent display.

This compound serves as a high-value intermediate in the synthesis of monoamine transporter

ligands (serotonin, dopamine, and norepinephrine reuptake inhibitors) and has emerged as a

bioisostere for piperidine rings to improve metabolic stability and reduce LogP in drug

candidates. This guide outlines the chemical properties, validated synthesis routes, and

handling protocols for researchers utilizing this scaffold.

Chemical & Physical Characterization[1][2][3][4][5]
[6][7]
The hydrochloride salt form is the preferred state for storage and handling due to the volatility

and oxidative instability of the free base secondary amine.

Identity & Constants[4]
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Property Value

IUPAC Name 3-(4-Chlorophenyl)azetidine hydrochloride

CAS Number 7606-31-7 (HCl salt); 7215-02-3 (Free base)

Molecular Formula C₉H₁₀ClN[1][2][3] · HCl

Molecular Weight 204.10 g/mol (Salt); 167.64 g/mol (Base)

Appearance White to off-white crystalline solid

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in Ethanol

Melting Point 168–172 °C (Decomposes)

pKa (Calculated) ~9.5 (Conjugate acid of the azetidine nitrogen)

Structural Analysis (NMR Expectations)
¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by the symmetry of the

azetidine ring.

δ 9.40 (br s, 2H): Ammonium protons (NH₂⁺).

δ 7.45 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Cl.

δ 7.35 (d, J=8.5 Hz, 2H): Aromatic protons meta to Cl.

δ 4.35 (m, 2H) & 4.05 (m, 2H): Azetidine ring protons (C2/C4 positions), appearing as

multiplets due to roofing effects and ring puckering.

δ 4.10 (m, 1H): Methine proton at C3.

Synthesis & Manufacturing
The synthesis of 3-arylazetidines is non-trivial due to the ring strain. The most robust "field-

proven" method for research scale (gram to multigram) involves the addition of Grignard

reagents to N-protected azetidinones, followed by ionic hydrogenation.
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Validated Synthetic Route (Grignard Approach)
This protocol minimizes ring-opening side reactions common with other methods.

Step 1: Nucleophilic Addition

Reagents: 1-Boc-3-azetidinone, 4-Chlorophenylmagnesium bromide.

Conditions: THF, -78°C to 0°C.

Mechanism: The Grignard reagent attacks the ketone carbonyl, forming the tertiary alcohol

intermediate: 1-Boc-3-(4-chlorophenyl)-3-hydroxyazetidine.

Step 2: Ionic Hydrogenation & Deprotection

Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).

Conditions: Dichloromethane (DCM), 0°C to RT.

Mechanism: TFA cleaves the Boc group and protonates the tertiary hydroxyl. Et₃SiH acts as

a hydride donor to displace the leaving water molecule, reducing the C3 position to the

alkane while preserving the strained ring.

Step 3: Salt Formation

Reagents: HCl (4M in Dioxane).

Process: The free base is dissolved in diethyl ether, and HCl/dioxane is added dropwise to

precipitate the hydrochloride salt.

Synthesis Pathway Visualization
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Reaction Logic

1-Boc-3-azetidinone

Intermediate:
3-Hydroxy-3-arylazetidine

THF, -78°C

4-Cl-Ph-MgBr
(Grignard) 3-(4-Chlorophenyl)

azetidine HCl

Dehydroxylation
& Deprotection

Et3SiH / TFA
(Ionic Hydrogenation)

Key Step: Ionic Hydrogenation preserves ring strain

Click to download full resolution via product page

Caption: Figure 1. Validated synthetic pathway utilizing ionic hydrogenation to prevent ring

scission.

Pharmacological Profile & Applications[5][11][12]
[13]
Mechanism of Action
3-(4-Chlorophenyl)azetidine acts primarily as a monoamine transporter modulator. The

constrained azetidine ring forces the phenyl ring and the basic nitrogen into a specific spatial

orientation that mimics the pharmacophore of serotonin (SERT) and norepinephrine (NET)

reuptake inhibitors.

Bioisosterism: It is frequently used to replace piperidine rings in drug discovery.[4] The

azetidine ring reduces the number of rotatable bonds and lowers the lipophilicity (LogP)

compared to piperidine, often improving the metabolic stability and solubility of the parent

drug.

Exit Vectors: The bond angle of the azetidine (~90°) creates distinct exit vectors for

substituents compared to the ~109.5° of cyclohexane/piperidine systems, allowing for the

exploration of novel chemical space in receptor binding pockets.
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Structure-Activity Relationship (SAR)
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Caption: Figure 2.[4] Pharmacophoric dissection of the molecule highlighting key interaction

domains.

Experimental Protocols
Handling & Stability

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C for long-

term stability.

Stability: Stable in solid form. In solution (especially basic media), the free base may

undergo dimerization or ring-opening over prolonged periods. Prepare solutions fresh.

Safety: The compound is a skin and respiratory irritant (H315, H319, H335).[5][6][7] Standard

PPE (gloves, goggles, fume hood) is mandatory.

Standard Analytical Protocol (HPLC)
For purity assessment in drug development workflows:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% TFA.
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Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 220 nm and 254 nm.

Retention Time: Expect elution around 4.5–5.5 min depending on dead volume (relatively

polar due to the amine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-(4-Chlorophenyl)azetidine | C9H10ClN | CID 23620 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. PubChemLite - 3-(4-chlorophenyl)azetidine (C9H10ClN) [pubchemlite.lcsb.uni.lu]

3. PubChemLite - 3-[(4-chlorophenyl)methyl]azetidine hydrochloride (C10H12ClN)
[pubchemlite.lcsb.uni.lu]

4. researchgate.net [researchgate.net]

5. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1469732?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Chlorophenyl_azetidine
https://pubchem.ncbi.nlm.nih.gov/compound/7606-31-7
https://www.researchgate.net/publication/399463085_Azetidines_in_medicinal_chemistry_emerging_applications_and_approved_drugs
https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2610169
https://www.researchgate.net/publication/399463085_Azetidines_in_medicinal_chemistry_emerging_applications_and_approved_drugs
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01234
https://www.benchchem.com/product/b1469732?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Chlorophenyl_azetidine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Chlorophenyl_azetidine
https://pubchemlite.lcsb.uni.lu/e/compound/23620
https://pubchemlite.lcsb.uni.lu/e/compound/16780740
https://pubchemlite.lcsb.uni.lu/e/compound/16780740
https://www.researchgate.net/publication/399463085_Azetidines_in_medicinal_chemistry_emerging_applications_and_approved_drugs
https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1469732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 3-((4-Methoxyphenyl)methyl)azetidine hydrochloride | C11H16ClNO | CID 43810512 -
PubChem [pubchem.ncbi.nlm.nih.gov]

7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

To cite this document: BenchChem. [Technical Whitepaper: 3-(4-Chlorophenyl)azetidine
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1469732#3-4-chlorophenyl-azetidine-hydrochloride-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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